Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate
Description
Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate is a pyridine derivative featuring a cyano group at position 3, a 4-methoxyphenyl substituent at position 6, and a sulfanyl-acetate ester moiety at position 2. This structure combines electron-withdrawing (cyano) and electron-donating (methoxy) groups, which influence its electronic properties and reactivity.
Properties
Molecular Formula |
C16H14N2O3S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
methyl 2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetate |
InChI |
InChI=1S/C16H14N2O3S/c1-20-13-6-3-11(4-7-13)14-8-5-12(9-17)16(18-14)22-10-15(19)21-2/h3-8H,10H2,1-2H3 |
InChI Key |
VTDPYTZQMRKDCK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)SCC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate typically involves multi-step organic reactions. One common method involves the reaction of 3-cyano-6-(4-methoxyphenyl)pyridine-2-thiol with methyl bromoacetate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process may involve recrystallization or chromatography techniques to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, while the sulfanyl group can participate in nucleophilic reactions. These interactions can modulate various biological pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Substituent Variations on the Pyridine Ring
- Methyl{[6-amino-3,5-dicyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}acetate (Compound 20, ): This analog replaces the 3-cyano group with 3,5-dicyano substituents and introduces an amino group at position 4.
- Ethyl {[3-cyano-4-(4-methoxyphenyl)-6-phenylpyridin-2-yl]sulfanyl}acetate (): The 6-phenyl substituent (vs. 4-methoxyphenyl) introduces greater hydrophobicity, which could improve membrane permeability but reduce water solubility.
- Ethyl 2-((4-(2-chlorophenyl)-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)thio)acetate (): The 2-chlorophenyl group and tetrahydropyridine ring create distinct electronic and conformational effects. The 6-oxo group introduces hydrogen-bonding capability, while the partial saturation of the pyridine ring may reduce aromatic interactions. This compound’s molar mass (350.82 g/mol) is higher than the target compound, likely affecting diffusion rates .
Functional Group Modifications
- The ethoxycarbonyl group at position 5 introduces an additional electron-withdrawing effect, which may stabilize the pyridine ring but reduce nucleophilic substitution reactivity .
- Ethyl 2-[3-cyano-4-(methylsulfanyl)-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate (): The 2-oxo group replaces the sulfanyl linkage, enabling keto-enol tautomerism and altering hydrogen-bonding patterns.
Crystallographic and Hydrogen-Bonding Behavior
- Ethyl 2-[({[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]carbamoyl}methyl)-sulfanyl]acetate (): This compound’s crystal structure is stabilized by intramolecular C–H···O and N–H···O bonds, forming layered packing with channels.
Biological Activity
Methyl 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-YL]sulfanyl}acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial activities, supported by recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 274.36 g/mol. The structure features a pyridine ring, a methoxyphenyl group, and a sulfanyl moiety that are crucial for its biological activity.
Antioxidant Activity
Recent studies have demonstrated the compound's significant antioxidant properties. For instance, it was evaluated using various assays such as DPPH radical scavenging and lipid peroxidation inhibition. The results indicated that this compound exhibited notable radical scavenging activity (RSA), comparable to standard antioxidants like ascorbic acid.
Table 1: Antioxidant Activity of this compound
| Assay Type | IC (µg/mL) | Comparison Standard |
|---|---|---|
| DPPH Scavenging | 12.80 ± 0.90 | Ascorbic Acid |
| Lipid Peroxidation | 36.0 ± 1.30 | Ascorbic Acid |
These findings support the hypothesis that the compound can effectively mitigate oxidative stress, which is implicated in various diseases.
Anti-inflammatory Activity
The compound has also shown potential in reducing inflammation. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines, suggesting its usefulness in treating inflammatory conditions. The mechanism appears to involve the modulation of signaling pathways associated with inflammation.
Antimicrobial Activity
This compound was assessed for its antimicrobial properties against several bacterial strains. The results indicated that it possesses moderate antimicrobial activity, particularly against Gram-positive bacteria.
Table 2: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
Case Studies
A recent study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of similar compounds, reinforcing the notion that modifications in the pyridine structure can enhance biological activity. Researchers focused on structure-activity relationships (SAR) to optimize the efficacy of these compounds as potential therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
